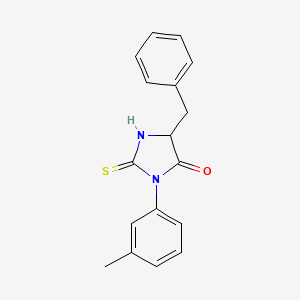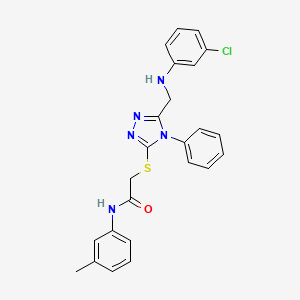![molecular formula C11H9F3N6S B11083470 3-{[3-(trifluoromethyl)benzyl]sulfanyl}-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B11083470.png)
3-{[3-(trifluoromethyl)benzyl]sulfanyl}-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[3-(trifluoromethyl)benzyl]sulfanyl}-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine is a complex heterocyclic compound featuring a triazole ring fused with a triazolotriazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(trifluoromethyl)benzyl]sulfanyl}-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Trifluoromethylbenzyl Group: This step often involves nucleophilic substitution reactions where the triazole intermediate reacts with 3-(trifluoromethyl)benzyl halides in the presence of a base.
Formation of the Sulfanyl Linkage:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and high yields.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The trifluoromethylbenzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate for nucleophilic substitutions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dihydrotriazoles: From reduction reactions.
Substituted Derivatives: From electrophilic aromatic substitution.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions.
Material Science: Used in the synthesis of polymers with specific properties.
Biology
Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.
Enzyme Inhibition: Potential inhibitor of enzymes like carbonic anhydrase.
Medicine
Anticancer Research: Shows promise in inhibiting the growth of certain cancer cell lines.
Anti-inflammatory Agents: Potential use in the development of new anti-inflammatory drugs.
Industry
Agriculture: Used in the development of new agrochemicals.
Pharmaceuticals: As a building block for the synthesis of various drugs.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The triazole ring can form hydrogen bonds and π-π interactions with enzyme active sites, while the trifluoromethyl group enhances lipophilicity, aiding in membrane permeability. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially leading to enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- 3-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-1,2,4-triazole
- 3-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazole
Uniqueness
- Structural Complexity : The fusion of the triazole and triazolotriazole rings provides a unique scaffold not commonly found in other compounds.
- Biological Activity : Enhanced due to the presence of the trifluoromethyl group, which is known to improve the pharmacokinetic properties of drugs.
This compound’s unique structure and diverse reactivity make it a valuable target for further research and development in various scientific fields.
Properties
Molecular Formula |
C11H9F3N6S |
|---|---|
Molecular Weight |
314.29 g/mol |
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine |
InChI |
InChI=1S/C11H9F3N6S/c12-11(13,14)8-3-1-2-7(4-8)5-21-10-18-17-9-19(15)6-16-20(9)10/h1-4,6H,5,15H2 |
InChI Key |
WXOCGCHUUAMVSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C3N2N=CN3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Oxo-1,3-benzoxazol-3-yl)methyl]benzonitrile](/img/structure/B11083393.png)
![4-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl benzoate](/img/structure/B11083394.png)
![methyl 2-{[(2E)-2-cyano-3-{3,5-dichloro-4-[(2-chlorobenzyl)oxy]phenyl}prop-2-enoyl]amino}benzoate](/img/structure/B11083411.png)



![4-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenoxy}benzamide](/img/structure/B11083421.png)
![5-chloro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B11083428.png)
![11-(1,3-benzodioxol-5-yl)-3-(4-ethoxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11083429.png)
![2'-amino-6-chloro-7,7',7'-trimethyl-2,5'-dioxo-1'-[4-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11083432.png)
![N-benzyl-4-{[(E)-(4-hydroxy-2-oxo-2H-chromen-3-yl)methylidene]amino}benzamide](/img/structure/B11083439.png)
![(E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B11083443.png)
![3-(2-Bromoethyl)-1,5-dinitro-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-7-en-6-one](/img/structure/B11083448.png)
![N-[2-(1-adamantyloxy)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B11083449.png)
